

# Isolongifolene safety data sheet MSDS

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## Compound Focus: Isolongifolene

CAS No.: 1135-66-6

Cat. No.: S1504220

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## Safety Data Sheet (SDS) Summary

According to the SDS from AbMole BioScience, **Isolongifolene** is **not classified as a hazardous substance** [1]. However, standard laboratory precautions should still be followed. The table below summarizes key safety information:

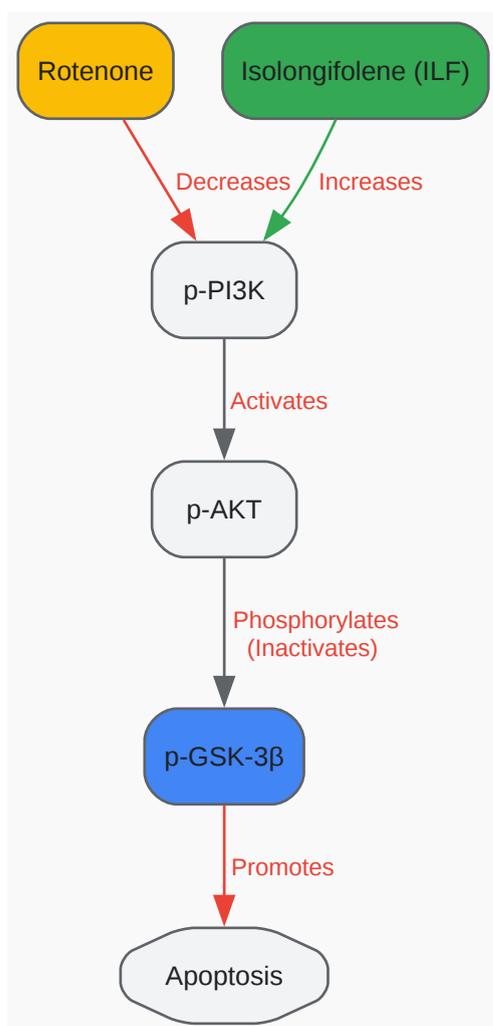
Aspect	Details
Overall Classification	Not a hazardous substance or mixture [1].
GHS Label Elements	Not a hazardous substance or mixture [1].

| **First Aid Measures** | **Inhalation:** Relocate to fresh air. **Skin contact:** Rinse with water. **Eye contact:** Flush with water. **Ingestion:** Rinse mouth; do not induce vomiting [1]. | | **Fire-fighting Measures** | Use water spray, dry chemical, foam, or CO<sub>2</sub> [1]. | | **Accidental Release Measures** | Absorb with liquid-binding material. Clean surfaces with alcohol [1]. | | **Handling & Storage** | Avoid inhalation and contact with skin/eyes. Keep container tightly sealed in a cool, well-ventilated area away from ignition sources [1]. | | **Stability & Reactivity** | Stable under recommended storage conditions. Incompatible with strong acids, alkalis, and strong oxidizing/reducing agents [1]. | | **Transport Information** | Non-hazardous for transport (DOT, IMDG, IATA) [1]. |

## Biological Activity and Experimental Protocols

**Isolongifolene** is a tricyclic sesquiterpene isolated from the Indian herb *Murraya koenigii*. It has shown promising **antioxidant, anti-inflammatory, anticancer, and neuroprotective properties** in studies, particularly in models of Parkinson's disease [2] [3] [4].

A primary mechanism identified involves the attenuation of rotenone-induced oxidative stress, mitochondrial dysfunction, and apoptosis by regulating the **PI3K/AKT/GSK-3 $\beta$  signaling pathway** [2] [4]. The following diagram illustrates this neuroprotective pathway:



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**Isolongifolene** activates the PI3K/AKT pathway, leading to the inhibition of GSK-3 $\beta$  and subsequent reduction of apoptosis.

## In Vitro Experimental Protocol

The following methodology is based on studies using SH-SY5Y neuroblastoma cells to evaluate **Isolongifolene**'s protective effects against rotenone-induced toxicity [2] [4].

- **Cell Line:** Human SH-SY5Y neuroblastoma cells [2] [4].
- **Test Agent:** **Isolongifolene** [2] [4].
- **Toxicant:** Rotenone (to induce Parkinson's disease-like pathology) [2] [4].
- **Dosing:**
  - **Isolongifolene Concentration Range:** 0  $\mu$ M, 1  $\mu$ M, 2.5  $\mu$ M, 5  $\mu$ M, 10  $\mu$ M, 20  $\mu$ M, and 50  $\mu$ M [2] [4].
  - **Incubation Time:** 26 hours [2] [4].
- **Key Assays and Measurements:**
  - **Cell Viability Assay:** To measure the alleviation of rotenone-induced cytotoxicity [2] [4].
  - **Apoptosis Analysis:** To assess the reduction in rotenone-induced programmed cell death [2] [4].
  - **Western Blot Analysis:** To evaluate the expression levels of proteins including Bax, Bcl-2, caspases (-3, -6, -8, -9), p-PI3K, p-AKT, and p-GSK-3 $\beta$  [2] [4].

## In Vivo Experimental Protocol

This protocol summarizes the study on a rotenone-induced rat model of Parkinson's disease [3].

- **Animals:** Male albino Wistar rats [3].
- **Disease Model:** Parkinson's disease induced by subcutaneous injection of 2.5 mg/kg rotenone for 4 weeks [3].
- **Treatment:**
  - **Isolongifolene Doses:** 5, 10, and 20 mg/kg [3].
  - The 10 mg/kg dose was selected as effective for further investigation [3].
- **Key Evaluations:**
  - **Behavioral Tests:** Spontaneous locomotion and rotarod performance to assess motor impairments [3].
  - **Neurochemical Analysis:** Striatal dopamine content [3].
  - **Biochemical Analysis:** Oxidative stress markers and expression of proteins like tyrosine hydroxylase (TH), DA transporter (DAT), VMAT2,  $\alpha$ -synuclein, and apoptotic proteins (Bax, Cyt-C, caspases) [3].

## Conclusion

In summary, for your research and development work:

- **For Safe Handling: Isolongifolene** has a favorable safety profile for a laboratory setting. Always adhere to standard good laboratory practices as outlined in the SDS [1].
- **For Drug Discovery:** The compound shows significant promise as a neuroprotective agent. The provided experimental protocols and mechanistic insights, particularly its action on the PI3K/AKT/GSK-3 $\beta$  pathway, offer a solid foundation for further investigation into its potential for treating Parkinson's disease [2] [3] [4].

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## References

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